Cdk12-IN-5

Description

Properties

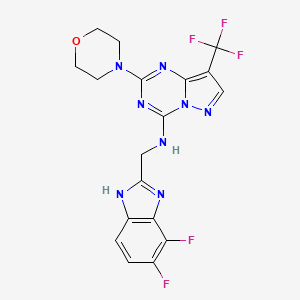

Molecular Formula |

C18H15F5N8O |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-8-(trifluoromethyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C18H15F5N8O/c19-10-1-2-11-14(13(10)20)27-12(26-11)8-24-16-29-17(30-3-5-32-6-4-30)28-15-9(18(21,22)23)7-25-31(15)16/h1-2,7H,3-6,8H2,(H,26,27)(H,24,28,29) |

InChI Key |

XFZQHKMIWRKKCU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=NN3C(=N2)NCC4=NC5=C(N4)C=CC(=C5F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Selective CDK12 Degrader

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Cdk12-IN-5". Therefore, this guide will focus on a well-characterized and representative selective CDK12 degrader, BSJ-4-116 , to fulfill the user's request for an in-depth technical overview, including its discovery, synthesis, and biological characterization.

Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2] The development of small molecules that selectively target CDK12 has been a challenge because of the high degree of homology within the kinase domains of transcriptional CDKs, particularly CDK13.[1][2] This guide details the rational design, synthesis, and mechanism of action of BSJ-4-116, a selective CDK12 degrader.

Discovery and Rational Design

BSJ-4-116 was developed through a rational design approach aimed at achieving selectivity for CDK12 degradation.[1][2] This molecule is a heterobifunctional degrader, consisting of a ligand that binds to CDK12, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK12. The design of BSJ-4-116 was guided by the structure of previously developed CDK inhibitors and degraders, with modifications to enhance selective binding to CDK12 over other kinases.[2]

Synthesis Pathway

The synthesis of pyrazolopyrimidine derivatives, a common scaffold for kinase inhibitors, often involves the condensation of a pyrazole precursor with a pyrimidine ring system.[3][4][5][6][7] While the exact, step-by-step synthesis of BSJ-4-116 is proprietary and not fully detailed in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles for similar molecules. The general approach involves the synthesis of the CDK12-binding moiety, the E3 ligase-recruiting moiety, and the linker, followed by their conjugation.

Caption: Generalized synthetic pathway for a CDK12 degrader like BSJ-4-116.

Mechanism of Action

BSJ-4-116 functions as a molecular glue, inducing the proximity of CDK12 and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of CDK12 by the proteasome.[1][2] This targeted degradation of CDK12 results in the premature cleavage and polyadenylation of DDR genes, disrupting the DNA damage response in cancer cells.[1][2] This mechanism provides a highly selective approach to inhibit CDK12 function.

Caption: Mechanism of action of BSJ-4-116 leading to CDK12 degradation.

Quantitative Biological Data

The biological activity of BSJ-4-116 has been characterized through various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Degradation (DC₅₀) | Jurkat | < 10 nM (at 6h) | [2] |

| Anti-proliferative (IC₅₀) | Various Cancer Cell Lines | Potent effects reported | [1] |

| Selectivity | Proteomics | Selective for CDK12 over CDK13 | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of BSJ-4-116.

Objective: To quantify the extent of CDK12 protein degradation upon treatment with BSJ-4-116.

Protocol:

-

Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded at a density of 1x10⁶ cells/mL and treated with varying concentrations of BSJ-4-116 or DMSO as a control for 6 hours.

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., α-tubulin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Objective: To assess the selectivity of BSJ-4-116 for CDK12 degradation across the proteome.

Protocol:

-

Sample Preparation: Cells are treated with BSJ-4-116 or DMSO. Proteins are extracted, reduced, alkylated, and digested (e.g., with trypsin).

-

TMT Labeling: Peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are used to identify and quantify proteins. The relative abundance of each protein in the BSJ-4-116-treated sample is compared to the control to identify proteins that are significantly degraded.

Objective: To determine the anti-proliferative effects of BSJ-4-116.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of BSJ-4-116 for 72 hours.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read, and the IC₅₀ value is calculated by fitting the dose-response curve.

References

- 1. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

The Impact of Cdk12-IN-5 on DNA Damage Response Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription, with a pronounced role in maintaining genomic stability through the control of DNA damage response (DDR) gene expression.[1][2][3] Inhibition of CDK12 represents a promising therapeutic strategy in oncology, particularly for cancers with specific genetic backgrounds. This technical guide provides an in-depth overview of the effects of Cdk12-IN-5, a potent and selective CDK12 inhibitor, on the expression of key DDR genes. We will delve into the underlying molecular mechanisms, present available quantitative data, and provide detailed experimental protocols for researchers to investigate these effects in their own work.

Introduction: CDK12 - A Key Transcriptional Regulator of the DNA Damage Response

CDK12 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of transcriptional elongation.[1][4] The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII).[1] Specifically, CDK12 phosphorylates serine 2 (Ser2) and serine 5 (Ser5) residues within the heptapeptide repeats of the RNAPII CTD.[5] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, as well as for the co-transcriptional processing of mRNA, including splicing and polyadenylation.[1][6]

A growing body of evidence has demonstrated that CDK12's regulatory function is particularly important for the expression of a subset of long and complex genes, a category that includes many essential components of the DNA damage response network.[1][3] Key DDR pathways, such as homologous recombination (HR), are reliant on the proper expression of genes like BRCA1, BRCA2, ATM, ATR, FANCI, and FANCD2.[1][3][7] By ensuring the faithful transcription of these genes, CDK12 acts as a guardian of genomic integrity.

Mechanism of Action: How this compound Disrupts DDR Gene Expression

Inhibition of CDK12 by small molecules like this compound disrupts its kinase activity, leading to a cascade of events that culminate in the downregulation of DDR gene expression. The primary mechanisms are:

-

Impaired Transcriptional Elongation: By preventing the phosphorylation of the RNAPII CTD, CDK12 inhibition causes the polymerase to stall and dissociate from the DNA template, particularly on long genes.[3][6] This leads to a reduction in the production of full-length mRNA transcripts for many DDR genes.

-

Premature Cleavage and Polyadenylation (PCPA): CDK12 plays a role in suppressing the recognition of cryptic polyadenylation signals within the introns of genes.[1][6] When CDK12 is inhibited, these intronic polyadenylation sites become active, leading to premature cleavage and polyadenylation of the nascent RNA transcript.[6] This results in the production of truncated, non-functional proteins. DDR genes are particularly susceptible to this mechanism due to their characteristically long gene bodies with a high number of introns.[1][6]

The overall effect of these mechanisms is a functional deficiency in key DNA repair pathways, leading to a "BRCAness" phenotype in treated cells. This acquired vulnerability can be exploited therapeutically, for instance, by sensitizing cancer cells to PARP inhibitors.[3]

Quantitative Data on the Effect of this compound on DDR Gene Expression

While extensive quantitative data for this compound across a wide range of DDR genes is still emerging, the available information, combined with data from other CDK12 inhibitors and genetic knockdown studies, provides a clear picture of its expected impact.

| Gene | Pathway | Effect of CDK12 Inhibition | Quantitative Data for this compound | Reference |

| BRCA1 | Homologous Recombination | Downregulation | IC50 = 3.23 nM for mRNA inhibition in MDA-MB-231 cells | Patent: WO2021116178A1 |

| BRCA2 | Homologous Recombination | Downregulation | Not yet reported | [3] |

| ATM | DNA Damage Sensing | Downregulation | Not yet reported | [7] |

| ATR | DNA Damage Sensing | Downregulation | Not yet reported | [1][7] |

| FANCI | Fanconi Anemia | Downregulation | Not yet reported | [1][7] |

| FANCD2 | Fanconi Anemia | Downregulation | Not yet reported | [1] |

Experimental Protocols

To assist researchers in validating the effects of this compound on DDR gene expression, we provide the following detailed experimental protocols.

Western Blotting for DDR Protein Expression

Objective: To determine the effect of this compound on the protein levels of key DDR factors.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, OVCAR-3)

-

This compound (and DMSO as vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRCA1, anti-ATR, anti-p-RNAPII Ser2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound and a DMSO control for the desired time period (e.g., 24, 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and run on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (RT-qPCR) for DDR Gene Expression

Objective: To quantify the changes in mRNA levels of specific DDR genes following this compound treatment.

Materials:

-

Treated cells (as in 4.1)

-

RNA isolation kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target DDR genes and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

RNA Isolation: Isolate total RNA from treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA.

-

qPCR: Perform qPCR using primers for your genes of interest.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

RNA-Sequencing (RNA-Seq) for Transcriptome-wide Analysis

Objective: To obtain a global view of the transcriptional changes induced by this compound.

Materials:

-

High-quality total RNA from treated and control cells

-

RNA-Seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

RNA Quality Control: Assess the quality and integrity of the isolated RNA.

-

Library Preparation: Prepare sequencing libraries from the RNA.

-

Sequencing: Sequence the libraries on a high-throughput sequencer.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes significantly up- or downregulated by this compound.

-

Conduct pathway analysis to identify enriched biological processes, such as the DNA damage response.

-

Conclusion and Future Directions

This compound is a potent inhibitor of CDK12 that effectively downregulates the expression of key DNA damage response genes, most notably BRCA1. This activity is rooted in CDK12's fundamental role in regulating transcriptional elongation and preventing premature cleavage and polyadenylation of long genes. The targeted disruption of the DDR machinery by this compound and other similar inhibitors holds significant therapeutic promise, particularly in creating synthetic lethality with PARP inhibitors in cancers that are proficient in homologous recombination.

Further research is warranted to fully elucidate the quantitative effects of this compound across the entire spectrum of DDR genes and in various cancer contexts. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake these investigations and contribute to the growing understanding of CDK12 inhibition as a valuable anti-cancer strategy.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rubendries.com [rubendries.com]

- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

Cdk12-IN-5 and Its Impact on Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription elongation and co-transcriptional processes, including alternative splicing. Its inhibition presents a promising therapeutic strategy in oncology, particularly due to its role in modulating the expression of genes involved in the DNA damage response (DDR). Cdk12-IN-5 is a potent and selective inhibitor of CDK12. This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound impact on alternative splicing, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and leverage the therapeutic potential of CDK12 inhibition.

Introduction to CDK12 and its Role in Alternative Splicing

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, functions as a key transcriptional kinase. The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). Specifically, CDK12 phosphorylates the serine 2 residue (Ser2) of the YSPTSPS heptapeptide repeats within the RNAPII CTD. This phosphorylation event is a hallmark of productive transcription elongation and serves as a docking platform for various mRNA processing factors, including those involved in splicing.

The intricate process of alternative splicing allows for the generation of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This mechanism is essential for expanding the proteomic diversity and regulating gene expression. Co-transcriptional splicing, where splicing occurs concurrently with transcription, is tightly coupled to the elongation phase of transcription. The phosphorylation status of the RNAPII CTD, orchestrated by kinases such as CDK12, plays a pivotal role in recruiting splicing factors to the nascent pre-mRNA, thereby influencing splice site selection and the efficiency of splicing.

Studies have demonstrated that inhibition or depletion of CDK12 leads to significant global alterations in alternative splicing. A prominent effect of CDK12 inhibition is the disruption of alternative last exon (ALE) splicing, often leading to the production of truncated protein isoforms.[1][2] Furthermore, CDK12 inhibition has been shown to cause an increase in intron retention and exon skipping events.[3][4] This widespread dysregulation of splicing, particularly of genes involved in the DNA damage response (DDR) pathway, underlies the synthetic lethality observed with PARP inhibitors in CDK12-deficient cancers.

This compound: A Potent and Selective CDK12 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK12. Understanding its biochemical and cellular activity is crucial for its application as a research tool and potential therapeutic agent.

Biochemical and Cellular Activity of this compound

Comprehensive quantitative data on the specific effects of this compound on alternative splicing at a genome-wide level is not extensively available in the public domain. However, based on studies of other potent CDK12 inhibitors, a significant impact on alternative splicing is anticipated. The following tables present known quantitative data for this compound and representative data from studies on other CDK12 inhibitors to illustrate the expected effects.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| This compound | |

| CDK12 | 23.9 |

| CDK9 | >10,000 |

| CDK7 | >10,000 |

| CDK2 | >10,000 |

| CDK1 | >10,000 |

Data obtained from publicly available sources. This table highlights the selectivity of this compound for CDK12 over other cyclin-dependent kinases.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

|---|---|---|

| Jurkat | Cell Viability | 4.8 |

| MOLM-13 | Cell Viability | 7.2 |

Data obtained from publicly available sources.

Table 3: Representative Impact of CDK12 Inhibition on Alternative Splicing Events (Data from THZ531, a potent CDK12/13 inhibitor)

| Splicing Event Type | Number of Significantly Altered Events |

|---|---|

| Skipped Exon (SE) | 1,578 |

| Alternative 3' Splice Site (A3SS) | 452 |

| Alternative 5' Splice Site (A5SS) | 311 |

| Mutually Exclusive Exons (MXE) | 189 |

| Retained Intron (RI) | 1,245 |

This data is representative of the effects of potent CDK12 inhibition and is derived from studies using the inhibitor THZ531.[3] Similar effects on these classes of splicing events are anticipated with this compound treatment.

Table 4: Representative Genes with Significant Changes in Percent Spliced In (PSI) upon CDK12 Inhibition (Data from THZ531)

| Gene Symbol | Splicing Event Type | ΔPSI | Description |

|---|---|---|---|

| AR | SE | -0.25 | Androgen Receptor |

| ATM | ALE | -0.32 | ATM Serine/Threonine Kinase |

| BRCA1 | SE | -0.21 | BRCA1 DNA Repair Associated |

| FANCD2 | RI | +0.18 | FA Complementation Group D2 |

| ATR | ALE | -0.28 | ATR Serine/Threonine Kinase |

This table provides examples of genes involved in the DNA damage response and other key cellular processes that are subject to alternative splicing changes upon CDK12 inhibition. The ΔPSI values represent the change in the percent spliced in upon treatment with a CDK12 inhibitor. Data is representative from studies using THZ531.[3]

Signaling Pathways and Experimental Workflows

CDK12 Signaling Pathway in Transcription and Splicing

The central role of CDK12 in coordinating transcription and splicing is depicted in the following signaling pathway.

Caption: CDK12-mediated phosphorylation of RNAPII CTD and its inhibition by this compound.

Experimental Workflow for Assessing the Impact of this compound on Alternative Splicing

A typical workflow to investigate the effects of this compound on alternative splicing is outlined below.

Caption: Workflow for analyzing this compound's effect on alternative splicing.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere and resume growth for 24 hours.

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

RNA Sequencing for Alternative Splicing Analysis

Objective: To identify and quantify global changes in alternative splicing upon treatment with this compound.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Plate cells at a suitable density in 6-well plates and treat with this compound (at a concentration determined from viability assays, e.g., 10x IC50) or DMSO for a specified time (e.g., 24 hours).

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended.

-

-

Library Preparation:

-

Start with 1-2 µg of total RNA.

-

Deplete ribosomal RNA (rRNA) using a kit such as the Ribo-Zero Gold Kit (Illumina).

-

Fragment the rRNA-depleted RNA using enzymatic or chemical methods to the desired size range (e.g., 200-500 bp).

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using PCR. The number of cycles should be minimized to avoid amplification bias.

-

Purify the final library and assess its quality and concentration using a Bioanalyzer and Qubit fluorometer.

-

-

Sequencing:

-

Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a recommended depth of at least 50 million paired-end reads per sample for robust alternative splicing analysis. A read length of 100-150 bp is ideal for capturing splice junctions.

-

Bioinformatic Analysis of Alternative Splicing (using rMATS)

Objective: To identify and quantify differential alternative splicing events from RNA-Seq data.

Protocol:

-

Quality Control: Assess the quality of the raw sequencing reads using FastQC.

-

Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner such as STAR.

-

rMATS Analysis:

-

Use the rMATS (replicate Multivariate Analysis of Transcript Splicing) software to identify and quantify five major types of alternative splicing events: skipped exon (SE), alternative 3' splice site (A3SS), alternative 5' splice site (A5SS), mutually exclusive exons (MXE), and retained intron (RI).

-

Provide the alignment (BAM) files for the this compound treated and control samples as input to rMATS.

-

rMATS will calculate the "Percent Spliced In" (PSI or Ψ) value for each event in each sample and perform a statistical test to identify significant differences between the conditions.

-

The output will include tables of significantly altered splicing events, along with their corresponding gene, event type, PSI values, and statistical significance.

-

Conclusion

This compound is a valuable tool for dissecting the role of CDK12 in transcription and alternative splicing. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The inhibition of CDK12 by this compound is expected to induce widespread changes in alternative splicing, particularly affecting long genes and those involved in the DNA damage response. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects in detail. Further studies elucidating the precise landscape of splicing alterations induced by this compound will be instrumental in advancing our understanding of CDK12 biology and its therapeutic potential.

References

Cdk12-IN-5: A Targeted Approach to Disrupting Cancer Progression in Breast, Ovarian, and Prostate Carcinomas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and genomic stability, playing a multifaceted role in the development and progression of various cancers. Its context-dependent function, acting as both a tumor promoter and suppressor, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical selective CDK12 inhibitor, Cdk12-IN-5, detailing its mechanism of action, efficacy in specific cancer types, and the experimental methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting CDK12.

Introduction to CDK12 in Cancer

CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA polymerase II. This action is crucial for the transcriptional elongation of a specific subset of long genes, many of which are integral to the DNA Damage Response (DDR) pathway.[1][2] Consequently, the functional status of CDK12 profoundly impacts a cell's ability to repair DNA damage, a hallmark of cancer.

The role of CDK12 is notably distinct across different cancer types:

-

Breast Cancer: In HER2-positive breast cancer, CDK12 is often co-amplified with the HER2 oncogene and acts as a tumor promoter.[3][4] It has been implicated in driving tumor initiation and resistance to anti-HER2 therapies through the activation of WNT and ErbB-PI3K-AKT signaling pathways.[3][5] Conversely, in triple-negative breast cancer (TNBC), CDK12 can function as a tumor suppressor, and its loss is associated with a "BRCAness" phenotype, suggesting sensitivity to PARP inhibitors.[3]

-

Ovarian Cancer: In high-grade serous ovarian cancer (HGSOC), CDK12 frequently harbors loss-of-function mutations, positioning it as a tumor suppressor.[6][7] Inactivation of CDK12 impairs homologous recombination (HR) repair by downregulating the expression of key DDR genes, including BRCA1, creating a synthetic lethal vulnerability to PARP inhibitors.[6][7][8]

-

Prostate Cancer: Similar to ovarian cancer, biallelic loss of CDK12 is observed in a subset of metastatic castration-resistant prostate cancer (mCRPC) and is associated with an aggressive phenotype.[9][10] CDK12 loss in prostate cancer can lead to increased MYC signaling and a distinct genomic instability signature, presenting opportunities for targeted therapies.[10][11]

This compound: A Potent and Selective CDK12 Inhibitor

This compound is a pyrazolotriazine-based compound identified as a potent and selective inhibitor of CDK12. Its mechanism of action involves competitive binding to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of its substrates and disrupting downstream signaling pathways.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and the general effects of CDK12 inhibition in relevant cancer cell lines.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound

| Compound | Target/Assay | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | CDK12 Kinase Activity | - | - | 23.9 | |

| This compound | BRCA1 mRNA Expression | MDA-MB-231 | Triple-Negative Breast Cancer | 3.23 | |

| This compound | Antiproliferative Activity | MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 | |

| This compound | Antiproliferative Activity | CAL-120 | Breast Cancer | 3.57 |

Table 2: Antiproliferative Activity of Other CDK12 Inhibitors in Ovarian and Prostate Cancer Cell Lines (for context)

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| THZ531 | Ovarian Cancer | OVCAR-8 | 50-200 | |

| THZ531 | Ovarian Cancer | A2780 | Not specified | [9] |

| THZ531 | Prostate Cancer | LNCaP | Not specified | |

| YJ9069 (degrader) | Prostate Cancer | VCaP | < 20 | [11] |

Note: Specific IC50 values for this compound in ovarian and prostate cancer cell lines are not publicly available at the time of this guide's compilation.

Core Signaling Pathways Modulated by CDK12 Inhibition

Inhibition of CDK12 by this compound is predicted to impact several critical signaling pathways, leading to cancer cell death and sensitization to other therapies.

DNA Damage Response (DDR) Pathway

A primary consequence of CDK12 inhibition is the downregulation of key genes involved in the DDR pathway, particularly those essential for homologous recombination (HR) repair. This creates a "BRCAness" phenotype, rendering cancer cells highly susceptible to DNA-damaging agents and PARP inhibitors.

WNT/β-catenin and ErbB-PI3K-AKT Signaling in Breast Cancer

In HER2-positive breast cancer, CDK12 can act as an oncogene by promoting the expression of genes that activate the WNT/β-catenin and ErbB-PI3K-AKT pathways. These pathways are crucial for cancer stem cell (CSC) self-renewal and therapeutic resistance. Inhibition of CDK12 is therefore expected to suppress these pro-tumorigenic signals.[3][5]

MYC Signaling in Prostate Cancer

In castration-resistant prostate cancer with CDK12 loss, there is an observed upregulation of MYC signaling.[11] This suggests a complex interplay where CDK12 normally represses MYC activity. Therefore, the effect of a CDK12 inhibitor like this compound in this context requires further investigation, but it highlights the intricate role of CDK12 in prostate cancer biology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS/CCK-8)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. biorxiv.org [biorxiv.org]

- 7. CDK12 loss drives prostate cancer progression, transcription-replication conflicts, and synthetic lethality with paralog CDK13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]

The Role of Cdk12-IN-5 in Inducing Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation, particularly for a subset of long genes integral to the DNA Damage Response (DDR). Inhibition of CDK12 creates a state of "BRCAness" by downregulating key homologous recombination (HR) repair proteins, thereby inducing a synthetic lethal phenotype in cancer cells when combined with agents targeting parallel DNA repair pathways, most notably PARP inhibitors. This technical guide provides an in-depth analysis of the mechanism by which CDK12 inhibitors, exemplified by Cdk12-IN-5, induce synthetic lethality. It includes a summary of quantitative data for relevant inhibitors, detailed experimental methodologies for key validation assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction: CDK12 and the Concept of Synthetic Lethality

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, functions as a critical transcriptional regulator. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key modification for promoting the elongation phase of transcription.[1][2] Uniquely, CDK12's activity is essential for the full-length transcription of a specific cohort of long genes, many of which are crucial components of the DNA Damage Response (DDR) network, including BRCA1, ATM, and FANCD2.[3][4]

Loss-of-function mutations or inhibition of CDK12 leads to premature cleavage and polyadenylation of these long gene transcripts, resulting in diminished expression of functional DDR proteins.[2][3] This creates a functional deficiency in the high-fidelity Homologous Recombination (HR) pathway for repairing DNA double-strand breaks, a phenotype often referred to as "BRCAness."

This induced vulnerability forms the basis of a synthetic lethal therapeutic strategy. Synthetic lethality describes a relationship where the loss of either of two genes (or pathways) is compatible with cell viability, but their simultaneous loss is lethal. By pharmacologically inhibiting CDK12, cancer cells become critically dependent on other DNA repair mechanisms, such as the Poly (ADP-ribose) polymerase (PARP)-mediated base excision repair pathway. Subsequent inhibition of PARP in these CDK12-inhibited cells leads to a catastrophic accumulation of DNA damage and apoptotic cell death.

The Core Mechanism: CDK12 Inhibition and PARP Inhibitor Synergy

The primary synthetic lethal relationship exploited by CDK12 inhibitors is with PARP inhibitors (PARPi). The mechanism is rooted in the complementary roles of HR and PARP in DNA repair.

-

CDK12 Inhibition : Treatment with a CDK12 inhibitor like this compound reduces the expression of essential HR pathway proteins (e.g., BRCA1).[1]

-

Impaired Homologous Recombination : The resulting HR deficiency prevents the cell from accurately repairing DNA double-strand breaks (DSBs) that arise during replication.

-

PARP Inhibition : PARP enzymes are crucial for repairing single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA replication, leading to the formation of DSBs.

-

Synthetic Lethality : In a normal cell, these PARPi-induced DSBs would be repaired by the HR pathway. However, in a CDK12-inhibited cell with a crippled HR pathway, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death.

This targeted approach offers a promising therapeutic window, as it selectively kills cancer cells with compromised CDK12 function while sparing normal cells with intact HR pathways.

Quantitative Data for CDK12 Inhibitors

The potency and selectivity of CDK12 inhibitors are critical for their therapeutic potential. The following table summarizes key quantitative data for this compound and other notable CDK12 inhibitors.

| Inhibitor | Target(s) | IC₅₀ (CDK12) | Cell-Based Potency | Notes |

| This compound | CDK12 | 23.9 nM | IC₅₀ = 4.19 nM (MDA-MB-231) | Highly potent and selective over CDK2 and CDK9. Inhibits BRCA1 mRNA expression with an IC₅₀ of 3.23 nM.[1] |

| THZ531 | Covalent CDK12/13 | 155 nM | Induces apoptosis in multiple myeloma cells. | An irreversible covalent inhibitor that has shown synergistic effects with PARP inhibitors.[5] |

| SR-4835 | CDK12/13 | 97 nM | DC₅₀ ≈ 90 nM for Cyclin K degradation. | Functions as a "molecular glue" promoting the degradation of Cyclin K, CDK12's obligate partner.[5][6] |

IC₅₀ (Inhibitory Concentration 50%): Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. DC₅₀ (Degradation Concentration 50%): Concentration of a degrader required to reduce the level of a target protein by 50%.

Signaling Pathways and Logical Frameworks

Visualizing the complex biological interactions is key to understanding the role of this compound. The following diagrams were generated using the Graphviz DOT language.

Experimental Protocols & Methodologies

Validating the synthetic lethal interaction between this compound and a partner inhibitor requires a series of robust in vitro experiments. Below are detailed methodologies for the core assays.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of reproductive viability after treatment.

-

Cell Seeding : Culture cells to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension. Count cells accurately and seed a predetermined number (e.g., 500-2000 cells, optimized per cell line) into 6-well plates. Allow cells to adhere overnight.[7][8]

-

Treatment : Treat cells with a dose range of this compound alone, the partner inhibitor (e.g., a PARPi) alone, and the combination of both at various concentrations. Include a vehicle (e.g., DMSO) control.

-

Incubation : Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies (≥50 cells) are formed.[9]

-

Fixing and Staining : Aspirate the media, wash gently with PBS, and fix the colonies with a solution like 80% ethanol or 6% glutaraldehyde. Stain with 0.5% crystal violet solution for 10-30 minutes.[9][10]

-

Colony Counting and Analysis : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well. Calculate the Surviving Fraction (SF) for each treatment: SF = (mean number of colonies) / (number of cells seeded × Plating Efficiency), where Plating Efficiency is the colony formation rate of untreated cells. A synergistic effect is observed when the combination treatment results in a significantly lower SF than either single agent alone.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, confirming the on-target effect of the inhibitor.

-

Cell Lysis : Treat cells with this compound for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[11]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies would include those against CDK12, p-RNAPII (Ser2), BRCA1, RAD51, and cleaved PARP (a marker of apoptosis). A loading control like Actin or Tubulin must be included.[12]

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

RNA Sequencing (RNA-Seq)

RNA-Seq provides a genome-wide view of the transcriptional changes induced by CDK12 inhibition, confirming the downregulation of DDR genes.

-

RNA Extraction : Treat cells with this compound or vehicle control for a desired time point (e.g., 6-24 hours). Extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, including an on-column DNase digestion step to remove genomic DNA contamination.[14]

-

Library Preparation : Assess RNA quality and quantity (e.g., using a Bioanalyzer). For mRNA analysis, enrich for polyadenylated transcripts using oligo(dT) magnetic beads. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.[15]

-

Adapter Ligation and Amplification : Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments. Amplify the library via PCR to add indexes for multiplexing and to generate sufficient material for sequencing.

-

Sequencing : Quantify and pool the libraries. Perform high-throughput sequencing on a platform like Illumina NovaSeq or NextSeq.

-

Data Analysis : Perform quality control on raw sequencing reads (e.g., using FastQC). Align reads to a reference genome (e.g., hg38) using an aligner like STAR. Quantify gene expression levels (e.g., using RSEM or featureCounts). Perform differential expression analysis (e.g., with DESeq2 or edgeR) to identify genes significantly up- or downregulated upon this compound treatment, with a focus on the DDR gene set.[14][16]

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-Seq is used to map the genome-wide occupancy of CDK12 and the phosphorylation status of RNAPII to understand how inhibition affects their localization on target genes.

-

Cross-linking and Chromatin Preparation : Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Stop the reaction with glycine. Lyse the cells and isolate the nuclei.[17]

-

Chromatin Shearing : Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[18]

-

Immunoprecipitation (IP) : Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the target protein (e.g., CDK12 or p-RNAPII Ser2). An IgG control IP must be run in parallel.

-

Immune Complex Capture and Washes : Add Protein A/G beads to capture the antibody-protein-DNA complexes. Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification and Library Preparation : Purify the ChIP DNA. Prepare a sequencing library as described for RNA-Seq (end-repair, A-tailing, adapter ligation, PCR amplification).

-

Sequencing and Data Analysis : Sequence the ChIP-Seq libraries. Align reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) in the target IP sample compared to the input or IgG control.[19] Analyze the distribution of these peaks relative to gene features (promoters, gene bodies) to determine the effect of this compound on protein occupancy.

Conclusion and Future Directions

The inhibition of CDK12 represents a powerful strategy for inducing synthetic lethality in cancer, particularly in combination with PARP inhibitors. Potent and selective inhibitors like this compound effectively downregulate the expression of critical homologous recombination genes, creating a "BRCAness" phenotype that renders tumors exquisitely sensitive to agents that challenge DNA repair capacity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and validate this therapeutic approach.

Future work in this area will likely focus on identifying additional synthetic lethal partners for CDK12, exploring mechanisms of resistance to CDK12/PARPi combination therapy, and developing predictive biomarkers beyond CDK12 mutations to identify patient populations most likely to benefit from this targeted strategy.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdk12 regulates DNA repair Genes by suppressing intronic polyadenylation [dspace.mit.edu]

- 3. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of synthetic lethal interactions from large-scale pan-cancer perturbation screens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]

- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kairos-js.co.id [kairos-js.co.id]

- 14. protocols.io [protocols.io]

- 15. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 16. 130.239.72.131:3000 [130.239.72.131:3000]

- 17. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. ChIP-seq data processing tutorial — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

Methodological & Application

Application Notes and Protocols for Cdk12-IN-5 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in western blot experiments. This guide will enable researchers to effectively probe the downstream effects of CDK12 inhibition on key cellular pathways, particularly the DNA damage response (DDR).

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This activity is particularly important for the expression of long genes, including a number of critical genes involved in the DNA damage response (DDR) such as BRCA1, ATM, and RAD51.[2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCA-like" phenotype and sensitize cancer cells to PARP inhibitors.[4][5]

This compound is a potent small molecule inhibitor of CDK12 with a reported IC50 of 23.9 nM.[6] This document outlines a comprehensive protocol for treating cells with this compound and subsequently analyzing the modulation of downstream targets using western blotting. The primary readout for this compound activity will be the reduction in phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2 RNAPII), a direct substrate of CDK12. Additionally, the protocol describes the assessment of total protein levels of key DDR proteins.

Signaling Pathway of Cdk12 Inhibition

The following diagram illustrates the mechanism of action of this compound and its impact on downstream signaling.

Caption: Mechanism of this compound action and its downstream effects.

Experimental Protocols

This section provides a detailed methodology for a western blot experiment to assess the efficacy of this compound.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to your research question. Cell lines such as MDA-MB-231 (breast cancer), HCT116 (colorectal cancer), or various ovarian cancer cell lines have been shown to be sensitive to CDK12 inhibition.[6][7]

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 value (e.g., 10 nM, 50 nM, 100 nM, 250 nM).

-

Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing this compound or a vehicle control (DMSO). Incubate the cells for a specified duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment time.[3]

Protein Extraction

-

Cell Lysis: After treatment, wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Quantitative data from western blot experiments should be summarized for clear comparison.

| Parameter | Recommended Conditions |

| Cell Lines | MDA-MB-231, HCT116, Ovarian Cancer Lines |

| This compound Concentration | 10 nM - 250 nM (Titration recommended) |

| Treatment Duration | 6 - 48 hours (Time-course recommended) |

| Protein Loading | 20 - 30 µg per lane |

| Primary Antibodies | Anti-p-Ser2 RNAPII, Anti-RNAPII (Total), Anti-BRCA1, Anti-ATM, Anti-RAD51, Anti-GAPDH/β-actin (Loading Control) |

| Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) |

| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG (1:2000 - 1:5000) |

Experimental Workflow Diagram

The following diagram outlines the key steps in a western blot experiment using this compound.

Caption: Western Blot Experimental Workflow.

Expected Outcomes

Upon successful execution of this protocol, a dose- and time-dependent decrease in the phosphorylation of RNAPII at Serine 2 should be observed in cells treated with this compound compared to the vehicle-treated control. A corresponding decrease in the total protein levels of downstream targets such as BRCA1, ATM, and RAD51 is also expected, particularly at later time points (24-48 hours), reflecting the transcriptional inhibition of these genes.[2][3] The total RNAPII and a loading control protein (e.g., GAPDH or β-actin) should remain relatively constant across all conditions.

These results will provide robust evidence for the on-target activity of this compound and its functional consequences on the DDR pathway, making it a valuable tool for cancer research and drug development.

References

- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]

- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies [elifesciences.org]

- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRCA1 or CDK12 loss sensitizes cells to CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cdk12-IN-5 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), with a focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is a small molecule inhibitor targeting CDK12, a key regulator of transcriptional elongation.[1] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, a process crucial for the expression of genes involved in the DNA damage response (DDR) and other essential cellular processes. Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, particularly in cancers with specific genetic backgrounds. This compound offers a valuable tool for investigating the biological roles of CDK12 and for preclinical drug development.

Physicochemical Properties and Solubility

While a definitive maximum solubility of this compound in 100% DMSO has not been formally published, empirical data from commercial suppliers and experimental protocols indicate its solubility characteristics.

Data Presentation: this compound Solubility

| Solvent System | Concentration | Observation | Application | Reference |

| 100% DMSO | ≥ 10 mM | Clear Solution | In vitro stock solution | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.58 mM) | Suspended Solution | In vivo administration | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.58 mM) | Clear Solution | In vivo administration | [1] |

Note: For a structurally related compound, Cdk12-IN-3, a solubility of up to 250 mg/mL has been reported in DMSO with the aid of ultrasonication, suggesting that this compound may also possess high solubility in this solvent.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use

This protocol describes the preparation of a standard stock solution for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Pre-weigh this compound: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 454.37 g/mol ), you would need 4.54 mg of the compound.

-

Aliquot DMSO: In a sterile vial, add the calculated volume of anhydrous DMSO. It is recommended to use freshly opened or properly stored anhydrous DMSO to avoid issues with water absorption, which can affect solubility.

-

Dissolution: Add the pre-weighed this compound to the DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: General Guidelines for Diluting this compound Stock Solution for Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accurate final concentrations.

-

Addition to Cells: Add the diluted this compound to your cell cultures and mix gently.

Mandatory Visualizations

CDK12 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of the CDK12/Cyclin K complex in transcriptional regulation and how this compound intervenes in this process.

Caption: Inhibition of the CDK12/Cyclin K complex by this compound.

Experimental Workflow for Preparing this compound Solutions

This diagram outlines the logical steps for preparing this compound solutions for both in vitro and potential in vivo applications.

Caption: Preparation workflow for this compound solutions.

References

Application Note: Analyzing DNA Damage Response (DDR) Gene Expression Following Cdk12-IN-5 Treatment using qRT-PCR

Introduction Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in regulating gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step for promoting transcriptional elongation.[1] A crucial function of CDK12 is its selective regulation of genes involved in the DNA Damage Response (DDR), including key players like BRCA1, ATR, FANCI, and FANCD2.[2][3] Many of these DDR genes are characterized by their relatively long gene length.[4] Inhibition of CDK12 has been shown to cause a gene length-dependent defect in transcription, leading to premature cleavage and polyadenylation (PCPA) of transcripts.[4][5] This results in the downregulation of essential DDR proteins, thereby compromising genomic stability and sensitizing cancer cells to other DNA-damaging agents or PARP inhibitors.[2][6]

Cdk12-IN-5 is a chemical probe used to inhibit the kinase activity of CDK12. This application note provides a detailed protocol for quantifying the effects of this compound on the expression of key DDR genes using quantitative real-time polymerase chain reaction (qRT-PCR). This method allows for the precise measurement of changes in mRNA levels, providing critical insights into the drug's mechanism of action and its potential as a therapeutic agent.

Data Presentation: this compound Effect on DDR Gene Expression

The following table summarizes representative quantitative data on the fold change in expression of key DDR genes in a cancer cell line (e.g., HCT116) following treatment with this compound for 24 hours. Data is normalized to an untreated control and a housekeeping gene (e.g., GAPDH).

| Gene Symbol | Function in DNA Repair | Fold Change (100 nM this compound) | Fold Change (250 nM this compound) |

| BRCA1 | Homologous Recombination (HR) | 0.45 | 0.21 |

| ATR | DNA Damage Signaling | 0.52 | 0.30 |

| FANCD2 | Fanconi Anemia Pathway | 0.61 | 0.38 |

| ATM | Double-Strand Break Repair | 0.75 | 0.55 |

Table 1: Hypothetical qRT-PCR results showing dose-dependent downregulation of DDR genes after 24-hour treatment with this compound. Fold change is relative to vehicle-treated control cells.

Signaling and Mechanistic Diagrams

The diagrams below illustrate the signaling pathway affected by CDK12 inhibition and the general workflow for the experimental protocol.

Caption: Mechanism of this compound action on DDR gene transcription.

Caption: Experimental workflow for qRT-PCR analysis.

Detailed Experimental Protocols

This section provides a comprehensive protocol for conducting the qRT-PCR analysis.

Cell Culture and Treatment

-

Cell Seeding : Plate a suitable cancer cell line (e.g., HCT116, OVCAR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation : Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.

-

Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM). Prepare a vehicle control using the same final concentration of DMSO.

-

Treatment : Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation : Return the plates to the incubator for the desired time period (e.g., 24 hours).

Total RNA Extraction

-

Cell Lysis : After incubation, wash the cells once with ice-cold PBS. Add 1 mL of a suitable lysis reagent (e.g., TRIzol) directly to each well and pipette up and down to lyse the cells.

-

Phase Separation : Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

RNA Wash : Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (in DEPC-treated water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension : Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

-

Quantification : Determine the RNA concentration and purity using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).

First-Strand cDNA Synthesis (Reverse Transcription)

-

Reaction Setup : In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and 1 µL of dNTP mix.[7] Add RNase-free water to a final volume of 13 µL.

-

Denaturation : Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

-

Master Mix Preparation : Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 0.1 M DTT, and 1 µL of a suitable reverse transcriptase (e.g., SuperScript III).

-

Reverse Transcription : Add 7 µL of the master mix to the RNA/primer mixture. Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design : Use validated primers for target genes (BRCA1, ATR, FANCD2, ATM) and at least one housekeeping gene (GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Reaction Setup : Prepare the qPCR reaction in a 96-well PCR plate. For each 20 µL reaction, mix:

-

10 µL of 2X SYBR Green Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of Nuclease-Free Water Include a no-template control (NTC) for each primer set.

-

-

Thermal Cycling : Perform the reaction on a real-time PCR instrument with a program similar to the following:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.[7]

-

Data Analysis

-

Determine Ct Values : The instrument software will determine the cycle threshold (Ct) value for each reaction.

-

Calculate ΔCt : Normalize the Ct value of the gene of interest (GOI) to the Ct value of the housekeeping gene (HKG) for each sample.

-

ΔCt = Ct(GOI) - Ct(HKG)

-

-

Calculate ΔΔCt : Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle) sample.

-

ΔΔCt = ΔCt(Treated) - ΔCt(Control)

-

-

Calculate Fold Change : Determine the relative gene expression using the 2-ΔΔCt formula.

-

Fold Change = 2-ΔΔCt

-

This comprehensive approach allows researchers to reliably quantify the impact of this compound on the expression of critical DDR genes, providing valuable data for drug development and mechanistic studies.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. elearning.unite.it [elearning.unite.it]

Application Notes and Protocols for Cell Viability Assays with Cdk12-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), on cell viability using two common assays: the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay.

Introduction to this compound

This compound is a pyrazolotriazine-based compound that acts as a potent inhibitor of CDK12 with an IC₅₀ of 23.9 nM.[1] CDK12 is a crucial kinase that, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II. This action is vital for the transcriptional elongation of a subset of genes, many of which are involved in the DNA damage response (DDR) and homologous recombination (HR), such as BRCA1.[2][3][4][5] Inhibition of CDK12 can disrupt these repair pathways, leading to genomic instability and rendering cancer cells more susceptible to DNA-damaging agents.[3][6] this compound has demonstrated anti-proliferative activity in various cancer cell lines.[1]

Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Condition | IC₅₀ (nM) |

| CDK12 | High ATP (2 mM) | 23.9 |

| CDK2/Cyclin E | High ATP (2 mM) | 173,000 |

| CDK9/Cyclin T1 | High ATP (2 mM) | 127,000 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 |

| CAL-120 | Triple-Negative Breast Cancer | 3.57 |

Data sourced from MedchemExpress.[1]

Signaling Pathway Overview

Inhibition of CDK12 by this compound primarily affects the transcription of genes involved in the DNA damage response. This can lead to synthetic lethality in combination with other agents like PARP inhibitors.

Caption: CDK12 Signaling Pathway Inhibition.

Experimental Protocols

Here are detailed protocols for conducting cell viability assays with this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Materials:

-

This compound (reconstituted in DMSO to a stock concentration of 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Workflow Diagram: MTT Assay

Caption: MTT Assay Experimental Workflow.

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only for blank controls.

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. A common starting range is 0.1 nM to 10 µM.

-

Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for a period determined by your experimental goals (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.[8]

Materials:

-

This compound (reconstituted in DMSO to a stock concentration of 10 mM)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Cell culture medium appropriate for the cell line

-

Opaque-walled 96-well plates (white plates are recommended for luminescence)

-

Luminometer (plate reader capable of measuring luminescence)

Workflow Diagram: CellTiter-Glo® Assay

Caption: CellTiter-Glo® Assay Experimental Workflow.

Procedure:

-

Reagent Preparation:

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate.[9] Mix gently until the substrate is fully dissolved.

-

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only for background luminescence control.

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-